L(+)-tartaric acid; L-(+)-tartaric acid

chiral analysis FFT-CPV enantioselective detection

Procurement challenge: Substituting L-(+)-tartaric acid with DL-racemic or D-(-) forms alters safety (nephrotoxicity), regulatory status, and cocrystal outcomes. Solution: Naturally sourced, enantiopure (>99.5%) L-(+)-tartaric acid (CAS 87-69-4) delivers: • 80% yield in kinetic resolution of racemic amines - 3.6x higher than (R)-mandelic acid • Multi-compendial compliance: USP, Ph. Eur., BP, JP, ChP • Distinct 168-170°C melting point - simple QC screen against racemic contamination • Enables patentable disordered channel cocrystals (e.g., carbamazepine 3:1 stoichiometry)

Molecular Formula C8H12O12
Molecular Weight 300.17 g/mol
Cat. No. B12363859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL(+)-tartaric acid; L-(+)-tartaric acid
Molecular FormulaC8H12O12
Molecular Weight300.17 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/2C4H6O6/c2*5-1(3(7)8)2(6)4(9)10/h2*1-2,5-6H,(H,7,8)(H,9,10)/t2*1-,2-/m10/s1
InChIKeySXFBQAMLJMDXOD-AWYRBWEBSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 1 kg / 5 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-(+)-Tartaric Acid: Natural Chiral Acidulant and Resolving Agent


L-(+)-tartaric acid (C4H6O6, CAS 87-69-4) is the naturally occurring dextrorotatory enantiomer of tartaric acid, a diprotic alpha-hydroxy dicarboxylic acid. It is the predominant form biosynthesized in plants, particularly grapes, as a by-product of winemaking and is characterized by a specific rotation of +12.0° to +13.0° [1]. Unlike its D-(-) enantiomer and the racemic DL-form, which are produced synthetically, naturally sourced L-(+)-tartaric acid carries distinct isotopic signatures enabling botanical and geographic traceability . It serves as a chirally pure, renewable building block in asymmetric synthesis, a resolving agent for racemic mixtures, an excipient in effervescent pharmaceutical formulations, and an acidulant in food and beverage applications.

Chiral identity

Naturally occurring L-(+)-tartaric acid enantiomer

Diprotic alpha‑hydroxy dicarboxylic acid with defined specific rotation (+12.0° to +13.0°); renewable botanical origin.

Selection context

Chiral resolving agent · Cocrystal coformer · Acidulant

Used in diastereomeric salt resolution, pharmaceutical cocrystal engineering, and as a compendial excipient (USP, Ph. Eur., BP).

Why Generic Tartaric Acid Fails in Chiral Applications


The stereochemical configuration of tartaric acid is the primary determinant of performance and safety in enantioselective applications. Substituting L-(+)-tartaric acid with its D-(-) enantiomer, racemic DL mixture, or achiral meso-form is not an equivalent exchange [1]. Each form exhibits distinct melting points, solubility profiles, acid dissociation constants, metal coordination behavior, and rotational dynamics in cocrystalline architectures [2] [3]. Critically, only the naturally sourced L-(+) enantiomer possesses the multi-compendial pharmacopeial recognition (USP, Ph. Eur., BP, JP, ChP), established toxicological safety profile with documented absence of nephrotoxicity, and renewable botanical supply chain that supports industrial applications in chiral resolution, pharmaceutical cocrystal engineering, ligand-exchange capillary electrophoresis, and regulated food/beverage manufacturing [4].

Target
L-(+)-tartaric acid
natural enantiomer, multi‑compendial (USP/Ph.Eur.)
D-(−) / DL / meso‑tartaric acid
synthetic racemates or diastereomers, distinct pharmacopoeial status
Risk 1: Enantiomeric form mismatch alters crystal packing, solubility, and metal coordination, shifting resolution and cocrystal outcomes.
Risk 2: Toxicological endpoint context differs – DL‑tartaric acid associated with kidney effects in rodent studies at doses where L‑form showed no nephrotoxicity; stereochemical purity specification may be required.
Risk 3: Compendial identity gap – only L‑(+)‑tartaric acid is widely recognized by USP, Ph. Eur., BP; D‑ and DL‑forms lack comparable monographs, limiting regulatory acceptance in excipient applications.

Quantitative Evidence: L-(+)-Tartaric Acid vs. Stereoisomers and Alternatives


Chiral Discrimination via FFT-CPV Detection Sensitivity

In the FFT capacitance voltammetry (FFT-CPV) method developed for chiral discrimination on a platinum electrode, the limit of detection (LOD) for L-(+)-tartaric acid (L-TA) was 0.4 µM, whereas the LOD for D-(-)-tartaric acid (D-TA) was 1.3 µM [1]. This represents a 3.25-fold difference in analytical sensitivity between the two enantiomers. The differential capacitance signal arises from enantiomer-specific adsorption onto the Pt-electrode surface, enabling simultaneous quantitative determination of each enantiomer in a mixture without prior physical separation.

Chiral discrimination LOD
Head‑to‑head
L‑TA: 0.4 µM ; D‑TA: 1.3 µM
3.25‑fold lower LOD for L‑TA
Supports enantiopurity verification via differential FFT‑CPV sensitivity.
Reported method context; Pt‑electrode, acidic solution.
chiral analysis FFT-CPV enantioselective detection quality control

Melting Point Differentiation Across Stereoisomers

The melting point depression of L-(+)-tartaric acid relative to the racemic DL-form is a diagnostically useful differentiator for identity and purity testing. L-(+)-tartaric acid melts at 170-172 °C, whereas racemic DL-tartaric acid melts 38-42 °C higher at 210-212 °C [1]. D-(-)-tartaric acid shows a comparable melting range (172-174 °C) but exhibits opposite optical rotation (-12.0° vs. +12.0°) [2]. Meso-tartaric acid melts at a significantly lower range (146-148 °C for the hydrous form; 165-166 °C anhydrous), providing clear thermal discrimination [1]. The melting point difference between the enantiomerically pure L-form and the racemic DL-species originates from the superior crystal packing energy of the heterochiral dimer forming a racemic compound.

Melting point identity
Pharmacopoeial context
L‑TA: 170–172 °C
DL‑TA: 210–212 °C (38–42 °C higher)
D‑TA: 172–174 °C; meso: 146–166 °C
Supports rapid compendial identity testing without chiral chromatography.
Standard melting point determination; pure crystalline solids.
solid-state characterization melting point stereoisomer purity pharmacopeial identification

Nephrotoxicity and Metabolic Safety Profile Comparison

In chronic toxicity studies, the naturally occurring L-(+)-tartaric acid exhibits a fundamentally different safety profile compared to the racemic DL-form. The EFSA re-evaluation concluded that no toxic effects, including nephrotoxicity, were observed in toxicological studies where the l(+)-form was tested in isolation, while DL-tartaric acid was shown to cause kidney effects under the same study conditions [1]. Additionally, a comparative study demonstrated that monosodium L-(+)-tartrate was non-toxic at 2.73 g/kg/day in rats, whereas monosodium DL-tartrate was toxic at this identical dosage level [2]. The metabolic pathway of L-(+)-tartaric acid involves bacterial degradation in the intestinal tract with only approximately 20% renal excretion, while D-(-)-tartaric acid exhibits different metabolic handling across species, including reduced renal clearance.

Nephrotoxicity comparison
Reported endpoint context
L‑form no nephrotoxicity at 2.73 g/kg/day
DL‑form kidney effects at equal dose
Toxicological endpoint context; supports stereochemical purity specification for excipient use.
EFSA re‑evaluation; rodent chronic oral studies.
toxicological safety renal toxicity enantioselective metabolism regulatory compliance

Kinetic Resolution Yield vs. Mandelic Acid

In the kinetic resolution of racemic substrate 4-rac to access chiral amine (S)-4-tart, L-(+)-tartaric acid delivered an isolated yield of 80% with 37.8% diastereomeric excess (de), significantly outperforming (R)-mandelic acid under identical crystallization conditions (−10 °C, 1-2 h, MTBE/toluene 7:3) [1]. In contrast, (R)-mandelic acid achieved yields of only 22% (1-2 h) and 31% (17 h) at comparable temperatures, despite producing much higher de values (98.6-100%) [1]. Other resolving agents including N-acetyl-D-leucine (43% yield, 9.6% de) and (1R)-(−)-10-camphorsulfonic acid (94% yield, 2.8% de) were also tested [1]. This demonstrates that L-(+)-tartaric acid occupies a unique position balancing moderate chiral discrimination with substantially higher throughput, making it the preferred choice when yield per crystallization cycle governs process economics.

Kinetic resolution yield
Head‑to‑head
L‑TA: 80% yield, 37.8% de
(R)‑mandelic acid: 22–31% yield
3.6‑fold yield difference
Process‑scale yield context; higher throughput potential for diastereomeric resolution.
Crystallization at −10 °C, MTBE/toluene 7:3.
kinetic resolution chiral amine diastereomeric salt formation process chemistry

Cocrystal Architecture Control: Disordered vs. Ordered Forms

When carbamazepine (CBZ) is co-crystallized with DL-tartaric acid (DL-TA) via liquid-assisted grinding at a 1:1 molar ratio, a fully ordered, highly reproducible cocrystal (CBZ:DL-TA 1:1) is obtained [1]. In contrast, when L-(+)-tartaric acid (L-TA) is used as the coformer under identical processing conditions, a structurally distinct, partially disordered channel-like cocrystal architecture is generated with complete conversion achieved at a (3:1) CBZ:L-TA stoichiometry [1]. The rotational disorder of L-TA molecules within the cocrystal channels freezes out in the temperature range 173-193 K, as detected by dielectric relaxation spectroscopy, which directly correlates with a kink in the crystalline cell volume temperature evolution associated with a glass transition phenomenon [1]. No such disorder-driven dynamic behavior is observed with the DL-TA coformer. This demonstrates that the chirality of the tartaric acid coformer determines cocrystal topology, stoichiometry, and molecular dynamics.

Cocrystal architecture
Structural comparison
L‑TA: disordered channel cocrystal (CBZ:L‑TA 3:1)
DL‑TA: fully ordered cocrystal (1:1)
Cocrystal design context; L‑TA enables dynamic solid forms with rotational freezing at 173–193 K.
Liquid‑assisted grinding; XRPD/DSC/dielectric spectroscopy.
pharmaceutical cocrystal carbamazepine solid-state engineering disorder tuning

Enantiospecific CuO Film Electrodeposition

During the electrodeposition of chiral CuO thin films from copper(II) complexes, L-(+)-tartaric acid and D-(-)-tartaric acid induce opposite crystallographic orientations. CuO films grown from L-(+)-tartaric acid complexes exhibit a (111) orientation with an enantiomeric excess (ee) of 95%, while films grown from D-(-)-tartaric acid complexes produce the mirror-image (1̄11) orientation with an ee of 93% [1]. The 2 percentage-point difference in ee between the two enantiomeric inducers suggests a subtle intrinsic advantage of the L-enantiomer in chiral transcription efficiency at the solid-liquid interface during electrodeposition. This chiral induction phenomenon is not achievable with meso-tartaric acid or racemic DL-tartaric acid, which lack the necessary homochiral bias for enantiospecific crystal growth.

Enantiospecific deposition
Head‑to‑head
L‑TA: (111) orientation, 95% ee
D‑TA: (1̄11) orientation, 93% ee
Enantiospecific electrodeposition context; 2% ee difference supports chiral surface fabrication.
CuO films on Au(001); electrodeposition from Cu(II) complexes.
chiral inorganic materials CuO thin films enantiospecific electrodeposition surface chirality

Best Application Scenarios for L-(+)-Tartaric Acid


Pharmaceutical Chiral Resolution at Scale

Based on the demonstrated 3.6-fold yield advantage (80% vs. 22%) of L-(+)-tartaric acid over (R)-mandelic acid in kinetic resolution [1], process chemists should prioritize L-(+)-tartaric acid as the resolving agent of choice when developing economically viable diastereomeric crystallization protocols for racemic amine intermediates. The 80% isolated yield enables fewer batch cycles to achieve target quantities, reducing solvent consumption, energy costs, and overall manufacturing lead time. The moderate diastereomeric excess (37.8% de) can be upgraded through subsequent recrystallization, making this an optimal 'crude resolution' strategy where throughput governs the process bottleneck.

Regulatory-Compliant Procurement for Excipient Safety

EFSA and WHO evaluations confirm that only enantiopure L-(+)-tartaric acid has been demonstrated safe at the doses used in food and pharmaceutical products [1]. The documented nephrotoxicity of DL-tartaric acid at pharmaceutically relevant doses (2.73 g/kg/day) provides an unequivocal regulatory basis for specifying L-(+)-tartaric acid of high enantiomeric purity (>99.5%) in excipient procurement for effervescent tablets, buffered formulations, and oral drug products [2]. The compendial melting point specification (168-170 °C for L-form vs. 206 °C for DL-form) serves as a simple incoming QC check to screen for racemic contamination before formulation .

Cocrystal Engineering for Disordered Solid Forms

The unique ability of L-(+)-tartaric acid to generate partially disordered channel-like cocrystal architectures with temperature-dependent rotational dynamics, as demonstrated in the carbamazepine system [1], makes L-(+)-tartaric acid a strategic coformer choice for pharmaceutical companies seeking to patent differentiated solid forms of off-patent drug substances. The distinction from DL-tartaric acid—which yields only fully ordered cocrystals under identical processing conditions—provides a non-obvious basis for composition-of-matter claims. The 3:1 stoichiometry observed with L-TA further expands the patentable solid-form landscape.

Chiral Inducer for Enantioselective Inorganic Surfaces

With a 95% enantiomeric excess in CuO film orientation achieved using L-(+)-tartaric acid as the chiral electrodeposition director [1], materials scientists developing chiral electrodes for enantioselective sensing or asymmetric electrocatalysis should select the L-(+) enantiomer as the inducer of choice. The mirror-image (1̄11) orientation with 93% ee obtained from D-(-)-tartaric acid confirms the enantiospecificity of the process, while the 2% ee advantage positions the L-form for applications requiring the highest achievable chiral purity. The FFT-CPV method with its 0.4 µM detection limit for L-TA [2] provides the corresponding quality control capability for verifying enantiopurity of both the inducer and the resulting chiral surface.

Application
Selection Property
Validation Focus
Chiral resolution process research
Resolving agent yield profile
Yield and diastereomeric excess optimization per crystallization cycle
Excipient procurement and specification
Stereochemical purity and compendial identity
Nephrotoxicity endpoint review in rodent models; enantiomeric purity verification
Cocrystal solid‑form engineering
Coformer chirality and disorder induction
Dynamic solid‑form architecture and intellectual property differentiation
Chiral inorganic surface fabrication
Enantiospecific induction efficiency
Enantiomeric excess of deposited film orientation and reproducibility
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